Cas no 1804229-76-2 (2-Chloro-5-formylphenylpropanal)
2-Chloro-5-formylphenylpropanal Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-5-formylphenylpropanal
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- Inchi: 1S/C10H9ClO2/c1-7(5-12)9-4-8(6-13)2-3-10(9)11/h2-7H,1H3
- InChI Key: NLJXQNMLYNEIAA-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C=O)C=C1C(C=O)C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 193
- XLogP3: 2
- Topological Polar Surface Area: 34.1
2-Chloro-5-formylphenylpropanal Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A014005374-250mg |
2-Chloro-5-formylphenylpropanal |
1804229-76-2 | 97% | 250mg |
480.00 USD | 2021-06-22 | |
| Alichem | A014005374-500mg |
2-Chloro-5-formylphenylpropanal |
1804229-76-2 | 97% | 500mg |
863.90 USD | 2021-06-22 | |
| Alichem | A014005374-1g |
2-Chloro-5-formylphenylpropanal |
1804229-76-2 | 97% | 1g |
1,445.30 USD | 2021-06-22 |
2-Chloro-5-formylphenylpropanal Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Seung-Bum Cho,Jin-Woo Jung,Yoon Seok Kim,Chang-Hee Cho,Il-Kyu Park CrystEngComm, 2021,23, 2746-2755
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Additional information on 2-Chloro-5-formylphenylpropanal
Professional Introduction to 2-Chloro-5-formylphenylpropanal (CAS No. 1804229-76-2)
2-Chloro-5-formylphenylpropanal, with the chemical identifier CAS No. 1804229-76-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, featuring a unique structural arrangement of a phenyl ring substituted with a chloro group and a formyl group, along with a propanal side chain, presents intriguing possibilities for synthetic applications and biological activities.
The molecular structure of 2-Chloro-5-formylphenylpropanal contributes to its reactivity, making it a valuable intermediate in the synthesis of more complex molecules. The presence of both electrophilic and nucleophilic sites allows for diverse functionalization strategies, which are particularly useful in drug discovery and development. Researchers have leveraged these properties to explore its potential in creating novel therapeutic agents.
In recent years, there has been growing interest in the pharmacological properties of compounds containing the phenylpropanal moiety. Studies have indicated that such compounds may exhibit various biological activities, including anti-inflammatory, antimicrobial, and antioxidant effects. The chloro and formyl substituents on the phenyl ring are believed to enhance these properties by influencing electronic distribution and molecular interactions.
One of the most compelling aspects of 2-Chloro-5-formylphenylpropanal is its utility as a building block in medicinal chemistry. The formyl group can participate in condensation reactions to form Schiff bases, which are known for their diverse biological activities. Additionally, the chloro group can undergo nucleophilic substitution reactions, allowing for further derivatization into more complex structures. These characteristics make it an invaluable asset in the synthesis of novel compounds with potential therapeutic benefits.
Recent advancements in computational chemistry have further enhanced the understanding of how 2-Chloro-5-formylphenylpropanal interacts with biological targets. Molecular modeling studies have shown that this compound can bind to specific enzymes and receptors, suggesting its potential as an inhibitor or modulator. Such insights are crucial for designing drugs that target specific pathways involved in various diseases.
The synthesis of 2-Chloro-5-formylphenylpropanal involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed formylation, have been employed to achieve high yields and purity. These methods not only improve efficiency but also allow for the introduction of additional functional groups, expanding the range of possible derivatives.
In conclusion, 2-Chloro-5-formylphenylpropanal (CAS No. 1804229-76-2) represents a promising compound in the realm of pharmaceutical research. Its unique structural features and reactivity make it a valuable intermediate for synthesizing complex molecules with potential biological activities. As research continues to uncover new applications and derivatives, this compound is poised to play a significant role in the development of innovative therapeutic agents.
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